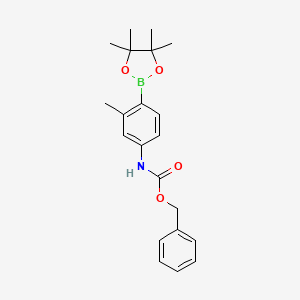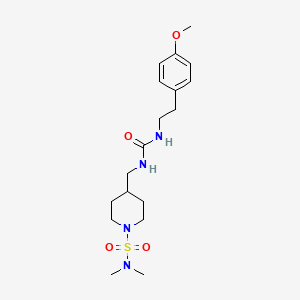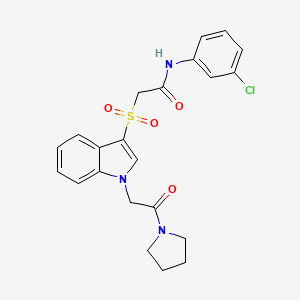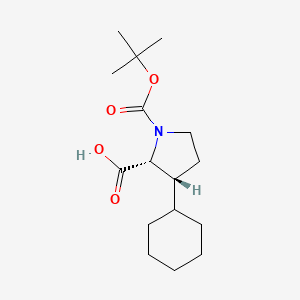
N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester is a versatile chemical compound used primarily in organic synthesis. It is characterized by the presence of a carbobenzoxy (Cbz) protected amine group and a pinacol ester protected boronic acid group. The molecular formula of this compound is C21H26BNO4, and it has a molecular weight of 367.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester typically involves the protection of the amine group with a carbobenzoxy (Cbz) group and the protection of the boronic acid group with a pinacol ester. One common synthetic route includes:
Protection of the amine group: The amine group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate.
Formation of the boronic acid pinacol ester: The boronic acid is protected by reacting with pinacol in the presence of a catalyst such as palladium
Industrial Production Methods
the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow processes, can be applied to its production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Cleavage of the Cbz group: The Cbz group can be removed under acidic or hydrogenolytic conditions to reveal the free amine.
Suzuki-Miyaura coupling: The boronic acid pinacol ester can participate in Suzuki-Miyaura coupling reactions with halides to form carbon-carbon bonds
Common Reagents and Conditions
Cleavage of the Cbz group: Common reagents include hydrogen gas with a palladium catalyst or trifluoroacetic acid.
Suzuki-Miyaura coupling: Typical conditions involve a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol
Major Products
Cleavage of the Cbz group: The major product is the free amine.
Suzuki-Miyaura coupling: The major products are biaryl compounds formed by the coupling of the boronic acid pinacol ester with an aryl halide
Applications De Recherche Scientifique
N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of potential therapeutic agents.
Material Science: It is employed in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester primarily involves its role as a reagent in organic synthesis. The carbobenzoxy (Cbz) group protects the amine functionality during reactions, allowing for selective transformations. The boronic acid pinacol ester group participates in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methylphenylboronic acid: Lacks the protective groups present in N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester.
N-Boc-4-Amino-2-methylphenylboronic acid pinacol ester: Uses a different protecting group (Boc) for the amine functionality
Uniqueness
This compound is unique due to the presence of both the Cbz and pinacol ester protective groups, which provide stability and selectivity in various chemical reactions .
Propriétés
IUPAC Name |
benzyl N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO4/c1-15-13-17(23-19(24)25-14-16-9-7-6-8-10-16)11-12-18(15)22-26-20(2,3)21(4,5)27-22/h6-13H,14H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXOMMUBMKHJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B2531481.png)

![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)
![4-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2531485.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)

![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)

![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2531493.png)
![N-{4-[({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)amino]benzenesulfonyl}guanidine](/img/structure/B2531498.png)
![N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2531499.png)

![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)

